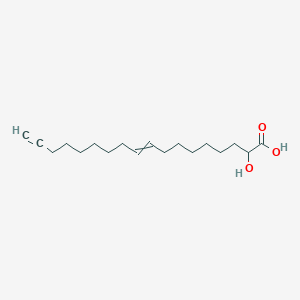
2-Hydroxyoctadec-9-en-17-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(cis-9)-2-Hydroxyoctadecen-17-ynoic Acid is a unique fatty acid derivative characterized by the presence of a hydroxyl group and a triple bond in its structure. This compound is part of a broader class of fatty acids that exhibit various biological and chemical properties, making it a subject of interest in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid typically involves the hydroxylation of octadecen-17-ynoic acid. This process can be achieved through various chemical reactions, including the use of specific catalysts and reagents that facilitate the addition of a hydroxyl group to the desired position on the fatty acid chain.
Industrial Production Methods
Industrial production of (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid often involves large-scale chemical synthesis techniques. These methods may include the use of biocatalysts or chemical catalysts to ensure high yield and purity of the final product. The process is optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(cis-9)-2-Hydroxyoctadecen-17-ynoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include ketones, aldehydes, alkenes, and substituted fatty acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(cis-9)-2-Hydroxyoctadecen-17-ynoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and triple bond play crucial roles in its reactivity and biological activity. These functional groups enable the compound to participate in various biochemical reactions, influencing cellular functions and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ricinoleic Acid: Another hydroxylated fatty acid with similar properties but lacks the triple bond.
Oleic Acid: A monounsaturated fatty acid with a double bond but no hydroxyl group or triple bond.
Linoleic Acid: A polyunsaturated fatty acid with multiple double bonds but no hydroxyl group or triple bond.
Uniqueness
(cis-9)-2-Hydroxyoctadecen-17-ynoic Acid is unique due to the combination of a hydroxyl group and a triple bond in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H30O3 |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
2-hydroxyoctadec-9-en-17-ynoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h1,9-10,17,19H,3-8,11-16H2,(H,20,21) |
Clé InChI |
LQQRDGQTNVSFHM-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCCCCC=CCCCCCCC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate](/img/structure/B13869214.png)
![1-Bromo-3-cyclopentylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13869218.png)

![tert-butyl N-[2-(2-methylphenyl)ethyl]carbamate](/img/structure/B13869222.png)

![1h-Pyrazolo[4,3-b]pyridine,3-methyl-1-(triphenylmethyl)-](/img/structure/B13869227.png)

![Methyl 5-amino-2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B13869240.png)

